molecular formula C16H16FN3O3 B2701744 N-(cyanomethyl)-2-[(3-fluoro-4-methoxyphenyl)[(furan-2-yl)methyl]amino]acetamide CAS No. 1375962-80-3

N-(cyanomethyl)-2-[(3-fluoro-4-methoxyphenyl)[(furan-2-yl)methyl]amino]acetamide

Cat. No.: B2701744
CAS No.: 1375962-80-3
M. Wt: 317.32
InChI Key: FLHAQBGXMJDQAX-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-2-[(3-fluoro-4-methoxyphenyl)[(furan-2-yl)methyl]amino]acetamide: is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyanomethyl group, a fluoro-methoxyphenyl group, and a furan ring, making it a subject of interest for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-2-[(3-fluoro-4-methoxyphenyl)[(furan-2-yl)methyl]amino]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the cyanomethyl group: This can be achieved through the reaction of a suitable nitrile with a methylating agent under controlled conditions.

    Introduction of the fluoro-methoxyphenyl group: This step involves the substitution reaction of a fluoro-methoxybenzene derivative with an appropriate nucleophile.

    Attachment of the furan ring: The furan ring can be introduced via a coupling reaction with a furan derivative.

    Final assembly: The final step involves the condensation of the intermediate compounds to form the target molecule.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-2-[(3-fluoro-4-methoxyphenyl)[(furan-2-yl)methyl]amino]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(cyanomethyl)-2-[(3-fluoro-4-methoxyphenyl)[(furan-2-yl)methyl]amino]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-2-[(3-fluoro-4-methoxyphenyl)[(furan-2-yl)methyl]amino]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(cyanomethyl)-2-[(3-chloro-4-methoxyphenyl)[(furan-2-yl)methyl]amino]acetamide
  • N-(cyanomethyl)-2-[(3-fluoro-4-hydroxyphenyl)[(furan-2-yl)methyl]amino]acetamide

Uniqueness

N-(cyanomethyl)-2-[(3-fluoro-4-methoxyphenyl)[(furan-2-yl)methyl]amino]acetamide is unique due to the presence of the fluoro-methoxyphenyl group, which imparts distinct chemical and biological properties. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(cyanomethyl)-2-[3-fluoro-N-(furan-2-ylmethyl)-4-methoxyanilino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O3/c1-22-15-5-4-12(9-14(15)17)20(10-13-3-2-8-23-13)11-16(21)19-7-6-18/h2-5,8-9H,7,10-11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLHAQBGXMJDQAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N(CC2=CC=CO2)CC(=O)NCC#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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